Cas no 1804676-07-0 (2-Amino-3-(difluoromethyl)-5-hydroxy-6-iodopyridine)

2-Amino-3-(difluoromethyl)-5-hydroxy-6-iodopyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3-(difluoromethyl)-5-hydroxy-6-iodopyridine
-
- Inchi: 1S/C6H5F2IN2O/c7-4(8)2-1-3(12)5(9)11-6(2)10/h1,4,12H,(H2,10,11)
- InChI Key: PUVPCTPKSADIBR-UHFFFAOYSA-N
- SMILES: IC1=C(C=C(C(F)F)C(N)=N1)O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 161
- XLogP3: 1.5
- Topological Polar Surface Area: 59.1
2-Amino-3-(difluoromethyl)-5-hydroxy-6-iodopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A024005243-500mg |
2-Amino-3-(difluoromethyl)-5-hydroxy-6-iodopyridine |
1804676-07-0 | 97% | 500mg |
$931.00 | 2022-04-01 | |
Alichem | A024005243-1g |
2-Amino-3-(difluoromethyl)-5-hydroxy-6-iodopyridine |
1804676-07-0 | 97% | 1g |
$1,596.00 | 2022-04-01 |
2-Amino-3-(difluoromethyl)-5-hydroxy-6-iodopyridine Related Literature
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
Additional information on 2-Amino-3-(difluoromethyl)-5-hydroxy-6-iodopyridine
Comprehensive Overview of 2-Amino-3-(difluoromethyl)-5-hydroxy-6-iodopyridine (CAS No. 1804676-07-0)
2-Amino-3-(difluoromethyl)-5-hydroxy-6-iodopyridine (CAS No. 1804676-07-0) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This iodopyridine derivative is characterized by its unique molecular structure, featuring an amino group, a difluoromethyl group, a hydroxyl group, and an iodine atom. Such structural attributes make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel drug candidates and crop protection agents.
In recent years, the demand for fluorinated pyridine derivatives has surged due to their enhanced metabolic stability and bioavailability. The presence of the difluoromethyl group in 2-Amino-3-(difluoromethyl)-5-hydroxy-6-iodopyridine contributes to its lipophilicity, which is a critical factor in drug design. Researchers are increasingly exploring its potential in central nervous system (CNS) therapeutics, given its ability to cross the blood-brain barrier. Additionally, its iodo-substitution offers opportunities for further functionalization via cross-coupling reactions, a topic frequently searched in organic synthesis forums and AI-driven chemical databases.
The compound’s hydroxy group at the 5-position introduces polarity, making it suitable for water-soluble formulations. This property aligns with the growing trend in green chemistry, where solvents and reagents with lower environmental impact are prioritized. Industry professionals often search for eco-friendly synthetic routes to such compounds, and 2-Amino-3-(difluoromethyl)-5-hydroxy-6-iodopyridine can be synthesized using catalytic methods that minimize waste, a hot topic in sustainable chemistry circles.
Another area of interest is the compound’s potential role in antibacterial and antifungal research. With the rise of antibiotic resistance, scientists are investigating halogenated pyridines as scaffolds for new antimicrobial agents. The iodine atom in this compound may enhance its binding affinity to microbial targets, a hypothesis supported by recent molecular docking studies. This aligns with frequent search queries like "halogenated pyridines in drug discovery" and "iodine in antimicrobial design".
From a commercial perspective, 2-Amino-3-(difluoromethyl)-5-hydroxy-6-iodopyridine is available in limited quantities, primarily for research purposes. Its CAS No. 1804676-07-0 is often referenced in patent literature and academic publications, highlighting its relevance in intellectual property discussions. Companies specializing in custom synthesis and contract research frequently list this compound in their catalogs, catering to the needs of pharmaceutical innovators and agrochemical developers.
In summary, 2-Amino-3-(difluoromethyl)-5-hydroxy-6-iodopyridine (CAS No. 1804676-07-0) is a multifaceted compound with applications spanning drug development, agricultural chemistry, and material science. Its structural features and synthetic versatility make it a subject of ongoing research, particularly in areas like CNS therapeutics, antimicrobial agents, and sustainable synthesis. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in modern chemistry and biology.
1804676-07-0 (2-Amino-3-(difluoromethyl)-5-hydroxy-6-iodopyridine) Related Products
- 879996-65-3(3-(3-chloro-4-ethoxyphenyl)-1H-pyrazole-4-carbaldehyde)
- 1448079-16-0(3-chloro-2-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]oxy}pyridine)
- 14575-02-1(Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 3-broMo-5,7-diMethyl-)
- 865659-94-5(1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylprop-1-en-1-yl)urea)
- 860435-45-6(1-(6-chloropyridin-3-yl)prop-2-en-1-ol)
- 2287248-92-2((2S)-5-Amino-2-[(4-nitrophenyl)sulfonylamino]pentanoic acid;hydrochloride)
- 2034633-42-4(N-2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl-1-methyl-1H-pyrazole-4-sulfonamide)
- 2362575-45-7(Crbn-6-5-5-vhl)
- 536-32-3(4-Isopropylsalicylaldehyde)
- 628-36-4(1,2-Diformylhydrazine)




